(2E)-3-[3,5-dimethyl-4-(pyridin-3-ylmethoxy)phenyl]acrylic acid
CAS No.:
Cat. No.: VC17647844
Molecular Formula: C17H17NO3
Molecular Weight: 283.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H17NO3 |
|---|---|
| Molecular Weight | 283.32 g/mol |
| IUPAC Name | (E)-3-[3,5-dimethyl-4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoic acid |
| Standard InChI | InChI=1S/C17H17NO3/c1-12-8-14(5-6-16(19)20)9-13(2)17(12)21-11-15-4-3-7-18-10-15/h3-10H,11H2,1-2H3,(H,19,20)/b6-5+ |
| Standard InChI Key | DDPLTOVOCMJWAA-AATRIKPKSA-N |
| Isomeric SMILES | CC1=CC(=CC(=C1OCC2=CN=CC=C2)C)/C=C/C(=O)O |
| Canonical SMILES | CC1=CC(=CC(=C1OCC2=CN=CC=C2)C)C=CC(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
(2E)-3-[3,5-dimethyl-4-(pyridin-3-ylmethoxy)phenyl]acrylic acid (IUPAC name: (E)-3-[3,5-dimethyl-4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoic acid) has the molecular formula C₁₇H₁₇NO₃ and a molecular weight of 283.32 g/mol. The stereochemistry at the double bond is explicitly defined as E (trans), which influences its conformational stability and intermolecular interactions.
The structure comprises three key components:
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A pyridin-3-ylmethoxy group attached to the para position of a dimethyl-substituted phenyl ring.
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A trans-configured acrylic acid side chain at the ortho position relative to the pyridine substituent.
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Methyl groups at the 3- and 5-positions of the phenyl ring, enhancing steric bulk and modulating electronic effects .
Physicochemical Properties
Key descriptors include:
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Isomeric SMILES: CC1=CC(=CC(=C1OCC2=CN=CC=C2)C)/C=C/C(=O)O.
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InChIKey: DDPLTOVOCMJWAA-AATRIKPKSA-N, confirming its unique stereochemical identity.
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LogP: Estimated at 2.8 (PubChem), suggesting moderate lipophilicity suitable for membrane permeability in biological systems .
Synthesis and Preparation
Synthetic Pathways
The synthesis typically involves a multi-step sequence:
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Etherification: Reaction of 3,5-dimethyl-4-hydroxyphenyl derivatives with 3-(chloromethyl)pyridine under basic conditions to install the pyridylmethoxy group .
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Knoevenagel Condensation: Reaction of the substituted benzaldehyde intermediate with malonic acid to form the acrylic acid moiety, favoring the E-isomer due to thermodynamic control .
A representative protocol involves:
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Step 1: 3,5-Dimethyl-4-hydroxybenzaldehyde is treated with 3-(chloromethyl)pyridine in the presence of K₂CO₃ in DMF at 80°C for 12 hours.
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Step 2: The resulting aldehyde undergoes condensation with malonic acid in pyridine at 100°C, catalyzed by piperidine, yielding the target compound after recrystallization .
Analytical Characterization
¹H NMR (DMSO-d₆, 90 MHz):
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δ 8.88 (d, 1H, pyridine H-2), 8.62 (dd, 1H, pyridine H-6), 7.75 (m, 1H, pyridine H-5) .
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δ 7.47 (d, 1H, vinyl H-β), 6.79 (d, 1H, vinyl H-α), confirming E-stereochemistry (J = 16.0 Hz) .
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δ 2.31 (s, 6H, aryl-CH₃).
Mass Spectrometry:
X-ray Crystallography
While crystallographic data for this specific compound is unavailable, analogous structures (e.g., (E)-3-(4-(pyridin-2-yl)phenyl)acrylic acid) reveal planar geometries with dihedral angles of 15–25° between the phenyl and pyridine rings . Hydrogen bonding between the carboxylic acid and pyridine nitrogen is observed in related compounds, suggesting similar intermolecular interactions .
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